Amibegron
Overview
Description
Amibegron is a compound that was developed by Sanofi-Aventis (now Sanofi) and acts as a selective agonist for the beta-3 adrenergic receptor. It is the first orally active beta-3 agonist capable of entering the central nervous system, and it has demonstrated antidepressant and anxiolytic effects .
Preparation Methods
The synthesis of amibegron involves several steps. The key synthetic route includes the reaction of a naphthalene derivative with a chlorophenyl ethanolamine derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Amibegron undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Amibegron has been investigated for various scientific research applications, including:
Chemistry: It serves as a model compound for studying beta-3 adrenergic receptor agonists.
Biology: Research has focused on its effects on intestinal motility and neuronal activity.
Medicine: this compound has been explored for its potential use in treating depression, irritable bowel syndrome, and obesity.
Industry: Its unique properties make it a candidate for developing new therapeutic agents
Mechanism of Action
Amibegron exerts its effects by selectively binding to and activating beta-3 adrenergic receptors. This activation leads to a cascade of intracellular events, including the modulation of cyclic adenosine monophosphate (cAMP) levels. The increase in cAMP results in various physiological responses, such as vasodilation and increased sympathetic tone. These effects contribute to its antidepressant and anxiolytic properties .
Comparison with Similar Compounds
Amibegron is unique among beta-3 adrenergic receptor agonists due to its ability to enter the central nervous system and its oral bioavailability. Similar compounds include:
Mirabegron: Used to treat overactive bladder, it also targets beta-3 adrenergic receptors but lacks significant central nervous system activity.
Solabegron: Another beta-3 agonist with potential therapeutic applications in metabolic disorders.
The uniqueness of this compound lies in its dual action on both peripheral and central beta-3 adrenergic receptors, making it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJQCOBTKKAQAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047361 | |
Record name | Amibegron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121524-08-1 | |
Record name | Amibegron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.